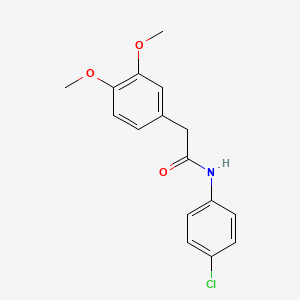
4-(4-biphenylyl)-N-(4-fluorophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylyl)-N-(4-fluorophenyl)-4-oxobutanamide, commonly known as BPFA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. BPFA is synthesized using a specific method, and its mechanism of action has been studied extensively in the scientific community.
作用機序
The mechanism of action of BPFA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects on the body. It has been shown to increase acetylcholine levels in the brain, which can improve cognitive function and memory. BPFA has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, BPFA has been shown to have potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using BPFA in lab experiments is its specificity. BPFA has a specific mechanism of action, which allows for precise targeting of certain enzymes and proteins in the body. Additionally, BPFA is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one limitation of using BPFA in lab experiments is its potential toxicity. BPFA has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of BPFA in scientific research. One potential direction is the development of BPFA as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BPFA could be used as a tool in neuroscience research to study the effects of certain neurotransmitters on the brain. Further studies are needed to fully understand the mechanism of action of BPFA and its potential as a therapeutic agent.
合成法
BPFA is synthesized using a specific method that involves the reaction between 4-biphenylamine and 4-fluorobenzoyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain pure BPFA. This synthesis method has been used extensively in scientific research, and the purity of the product is essential for accurate results.
科学的研究の応用
BPFA has been used in scientific research for its various biochemical and physiological effects. It has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BPFA has also been used as a tool in neuroscience research to study the effects of certain neurotransmitters on the brain.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c23-19-10-12-20(13-11-19)24-22(26)15-14-21(25)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPFTKYDLVCOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-oxo-4-(4-phenylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)

![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)


![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)


![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
